molecular formula C12H24N2O B2927126 2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol CAS No. 1692839-28-3

2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol

Cat. No.: B2927126
CAS No.: 1692839-28-3
M. Wt: 212.337
InChI Key: XVUJUUBAYSPSGZ-UHFFFAOYSA-N
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Description

2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol is a chemical compound of significant interest in medicinal chemistry and biological screening, provided as a dry powder with a molecular weight of 212.34 and the empirical formula C 12 H 24 N 2 O . Its structure, featuring two rings and an ethanolamine side chain, makes it a valuable scaffold for lead optimization programs . The compound's core structure is related to quinolizidine alkaloids, a class known for its diverse biological activities. Recent scientific investigations highlight the strong potential of quinolizidine alkaloid derivatives in antiviral research . A 2024 study demonstrated that synthetic derivatives of lupinine, a structurally related alkaloid, exhibited potent antiviral effects against influenza A virus subtypes (H1N1 and H3N2) . The research, which included molecular docking studies, indicated that these compounds show affinity for key viral proteins, hemagglutinin and neuraminidase, suggesting a promising mechanism of action for disrupting viral replication . This positions this compound as a highly relevant precursor for developing novel antiviral agents with a potentially broad spectrum of activity. This product is designated For Research Use Only and is intended for use in laboratory research, such as in vitro biological screening and hit-to-lead optimization studies. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, including wearing protective gloves, eye protection, and clothing, and ensure all waste is disposed of by professional methods in accordance with applicable regulations .

Properties

IUPAC Name

2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c15-9-6-13-10-11-4-3-8-14-7-2-1-5-12(11)14/h11-13,15H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUJUUBAYSPSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol typically involves the reaction of quinolizidine derivatives with ethanolamine. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product. For example, a common synthetic route may involve the use of a palladium catalyst under hydrogenation conditions to achieve the reduction of the quinolizidine ring, followed by the addition of ethanolamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-[(Octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolizidine N-oxides.

    Reduction: Reduction reactions can further saturate the quinolizidine ring or reduce any functional groups present.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

The applications of 2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol are primarily in scientific research, specifically in the synthesis of compounds with potential therapeutic applications . This compound, also known by its CID 73254383, has the molecular formula C12H24N2OC_{12}H_{24}N_2O .

Synthesis of Therapeutic Compounds

  • Alzheimer's Disease Research this compound is used in the synthesis of multitarget therapeutic leads for Alzheimer's disease . It is a component in the synthesis of compounds tested for their inhibitory activities against cholinesterases (ChEs), which are enzymes that affect neurotransmission . Specifically, it is used to create derivatives of thioxanthene that exhibit activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • Inhibitory Activity : 9-[(Quinolizidin-1-yl)methyl]thioxanthene, a derivative of quinolizidine, demonstrates potent and selective inhibition for BChE (IC50= 0.15 µM; SI= 47) . The elongation of the spacer in these compounds improves the inhibition of AChE .
  • Antimicrobial and Antileukemic Agents : this compound is also utilized in the synthesis of compounds that have shown antileukemic and antimicrobial properties .

Fine Chemical Use
this compound is available as a fine chemical in various quantities for laboratory use .

Additional Applications
While specific case studies and comprehensive data tables are not available in the search results, the compound's role in synthesizing various biologically active molecules suggests its potential in pharmacological research and drug development . Further studies could explore its applications in creating new compounds with improved therapeutic profiles .

Mechanism of Action

The mechanism by which 2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinolizidine ring system can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The ethanolamine backbone (NH₂-CH₂-CH₂-OH) is a common feature among the compared compounds. Differences arise in the substituent groups attached to the amino group:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-[(Octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol Octahydro-2H-quinolizine-methyl Not provided Estimated >250 Bicyclic quinolizine, high lipophilicity
2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol Bis-hydroxyethyl ethylenediamine C₆H₁₆N₂O₂ 148.20 Linear polyamine, hydrophilic
2-(Methylamino)ethanol (MMEA) Methyl group C₃H₉NO 75.11 Simple alkyl substitution
2-[Methyl(pyridin-2-yl)amino]ethanol Pyridin-2-yl-methyl C₈H₁₂N₂O 152.19 Aromatic heterocycle (pyridine)
Hydroxychloroquine 7-Chloro-4-quinolinyl-pentyl-ethyl C₁₈H₂₆ClN₃O 335.88 Quinoline core, antimalarial activity

Key Observations :

  • The target compound’s bicyclic quinolizine substituent distinguishes it from simpler alkyl or aromatic derivatives. This structure may enhance binding affinity to biological targets due to conformational rigidity and hydrophobic interactions .
  • Hydroxychloroquine shares a quinoline core (similar to quinolizine) and demonstrates how bicyclic systems contribute to antimalarial and immunomodulatory effects .

Physicochemical Properties

  • Lipophilicity: The octahydroquinolizine group increases hydrophobicity compared to hydrophilic derivatives like 2-((2-[(2-hydroxyethyl)amino]ethyl)amino)ethanol. This could enhance membrane permeability but reduce aqueous solubility .

Challenges in Similarity Assessment

As noted in , compound similarity evaluation depends on the method used (e.g., structural, functional, or pharmacological). While the target compound shares a ethanolamine backbone with MMEA and others, its unique bicyclic substituent places it in a distinct pharmacological class. Computational methods emphasizing 3D conformation or pharmacophore mapping may better capture its similarities to hydroxychloroquine than 2D structural comparisons .

Biological Activity

Overview

2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol is a chemical compound characterized by a quinolizidine ring system, which is significant for its potential biological activities. The compound's molecular formula is C12H24N2O, and it is primarily studied for its interactions with biological systems, particularly in pharmacological contexts.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The quinolizidine structure allows for specific binding interactions that can modulate biological pathways. For instance, it has been observed to influence acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, which are critical in neurodegenerative diseases like Alzheimer's.

Biological Assays and Findings

Recent studies have highlighted the compound's inhibitory effects on cholinesterases, with reported IC50 values indicating potent activity. For example:

CompoundTarget EnzymeIC50 (µM)Selectivity Index (SI)
2AChE0.220.32
2BChE0.1547

These findings suggest that this compound may serve as a lead compound in developing multitarget therapeutic agents for conditions such as Alzheimer's disease .

Case Studies and Applications

  • Neuroprotective Effects : In vitro studies demonstrated that this compound could reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology. By inhibiting the aggregation process, it may help protect neuronal integrity and function.
  • Antimicrobial Activity : Preliminary assays indicated potential antimicrobial properties, suggesting its utility in developing new antimicrobial agents. The structural features of the compound may enhance its interaction with bacterial membranes or enzymes critical for bacterial survival.
  • Cancer Research : Some derivatives of quinolizidine compounds have shown promise in anticancer studies. The ability of this compound to modulate cellular pathways may be explored further in cancer therapeutics .

The synthesis of this compound typically involves the reaction of quinolizidine derivatives with ethanolamine under controlled conditions. Key reaction pathways include:

  • Oxidation : Can produce N-oxides from the quinolizidine structure.
  • Reduction : May lead to saturation or modification of functional groups.
  • Substitution Reactions : The amino group can participate in nucleophilic substitutions to form various derivatives.

These reactions are facilitated by catalysts such as palladium under hydrogenation conditions.

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